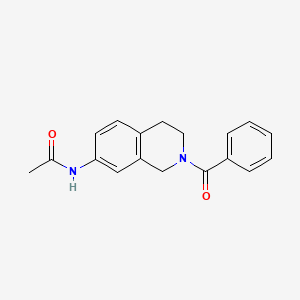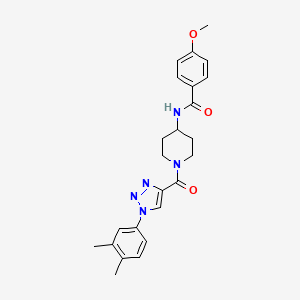![molecular formula C23H23NO4 B2685501 N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide CAS No. 923175-18-2](/img/structure/B2685501.png)
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of chromen-6-yl cyclohexanecarboxamide with a methoxyphenyl group attached. Chromen derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects . The presence of the methoxyphenyl group could potentially enhance these properties, but specific studies would be needed to confirm this.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized using techniques such as NMR, IR, and mass spectrometry . These techniques can provide information about the types of bonds present, the arrangement of atoms, and the overall molecular weight.Physical and Chemical Properties Analysis
Based on its structure, we can predict that this compound might be a solid under normal conditions. Its solubility would depend on the polarity of the solvent, and it might be more soluble in organic solvents than in water .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of various derivatives of cyclohexanecarboxamide, demonstrating the diverse chemical modifications possible with this core structure. One study focused on the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, showcasing the versatility in chemical modifications and the potential for further exploration of biological activities (Özer et al., 2009). This foundational work underpins the chemical diversity attainable with cyclohexanecarboxamide scaffolds, hinting at broad applications in drug design and material science.
Imaging and Diagnostic Applications
Fluorinated derivatives of cyclohexanecarboxamide, specifically designed for positron emission tomography (PET) imaging of serotonin 1A receptors, illustrate the compound's potential in diagnostic applications. Studies have demonstrated the synthesis of fluorinated analogs, such as [^18F]-labeled compounds, offering insights into their utility in neuroimaging and the exploration of psychiatric disorders (Lang et al., 1999). These advancements highlight the role of cyclohexanecarboxamide derivatives in developing diagnostic tools for better understanding and treating neurological conditions.
Anticancer Research
In the realm of anticancer research, derivatives of cyclohexanecarboxamide have been synthesized and evaluated for their antiproliferative activity against human cancer cells. Notable examples include bis-chromenone derivatives, which have shown promise in vitro for their anticancer properties, pointing towards the potential of these compounds in developing novel anticancer therapies (Venkateswararao et al., 2014). These findings underscore the therapeutic relevance of cyclohexanecarboxamide derivatives in oncology, offering a new avenue for drug discovery.
Antibacterial Effects
Research on the antibacterial activity of synthesized derivatives of 4-hydroxy-chromen-2-one, a related compound, provides evidence of the potential use of these derivatives as antibacterial agents. Studies have reported significant bacteriostatic and bactericidal activity against various bacterial strains, indicating the potential of these compounds in addressing antibiotic resistance and developing new antibacterial drugs (Behrami & Dobroshi, 2019).
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-20-10-6-5-9-17(20)22-14-19(25)18-13-16(11-12-21(18)28-22)24-23(26)15-7-3-2-4-8-15/h5-6,9-15H,2-4,7-8H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHRRKNSIKPPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,6-dimethyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2685418.png)
![2-Cyano-2-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]formamido}acetamide](/img/structure/B2685419.png)
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2685420.png)


![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2685423.png)
![1-(4-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2685424.png)


![N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2685432.png)



![N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2685441.png)
